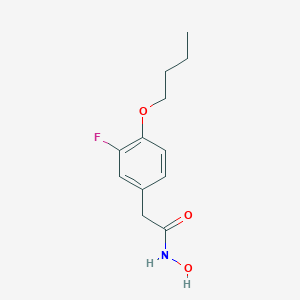
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- typically involves the reaction of 4-butoxy-3-fluoroaniline with acetic anhydride and hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
化学反应分析
Types of Reactions
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups on the phenyl ring .
科学研究应用
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against urease, which is relevant in the treatment of certain bacterial infections.
Medicine: Explored for its potential therapeutic applications, including its use in the treatment of urea-splitting bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals
作用机制
The mechanism of action of acetohydroxamic acid, 2-(4-butoxy-3-fluorophenyl)- involves its interaction with specific molecular targets. For example, it can inhibit the bacterial enzyme urease by binding to its active site, thereby preventing the hydrolysis of urea and reducing the production of ammonia. This inhibition leads to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents .
相似化合物的比较
Similar Compounds
Bufexamac: A non-steroidal anti-inflammatory drug with a similar structure, used to treat skin conditions.
N-Hydroxy-3-fluoro-4-butoxyphenylacetamide: Another derivative with similar functional groups.
Uniqueness
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
CAS 编号 |
15560-65-3 |
|---|---|
分子式 |
C12H16FNO3 |
分子量 |
241.26 g/mol |
IUPAC 名称 |
2-(4-butoxy-3-fluorophenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C12H16FNO3/c1-2-3-6-17-11-5-4-9(7-10(11)13)8-12(15)14-16/h4-5,7,16H,2-3,6,8H2,1H3,(H,14,15) |
InChI 键 |
TUQVWHPFYRZAOJ-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
规范 SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)F |
| 15560-65-3 | |
同义词 |
2-(4-Butoxy-3-fluorophenyl)acetohydroxamic acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



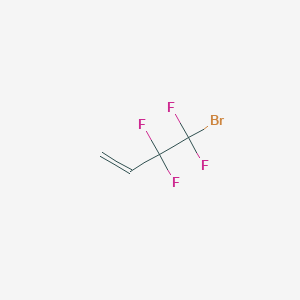
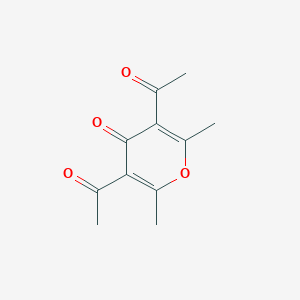
![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)
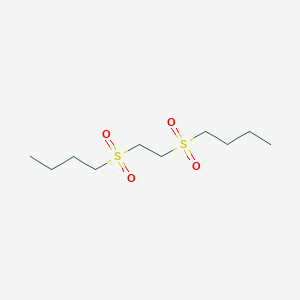

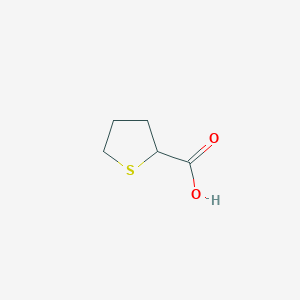
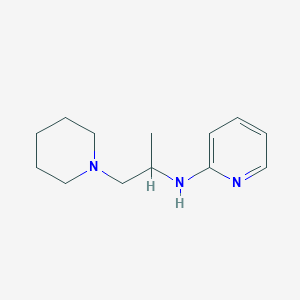
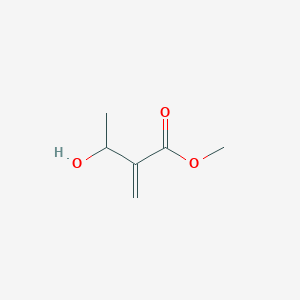
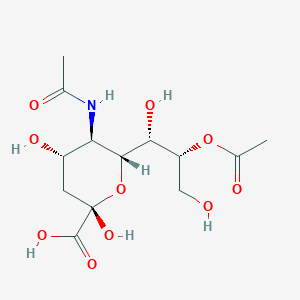
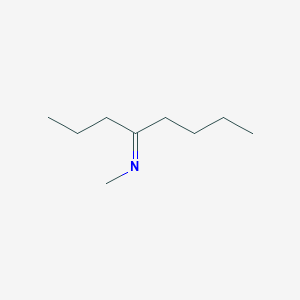
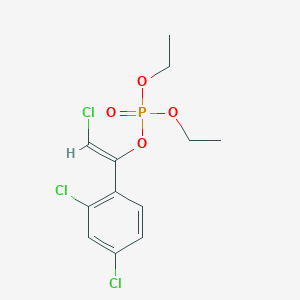
![(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol](/img/structure/B103270.png)

